4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate
Description
4-[1-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate is a piperidine derivative functionalized with a pyrrolidinyl-ethyl substituent. Its molecular structure includes a six-membered piperidine ring linked to a five-membered pyrrolidine ring via an ethyl bridge. The compound exists as a dihydrochloride hydrate, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
4-(1-pyrrolidin-1-ylethyl)piperidine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH.H2O/c1-10(13-8-2-3-9-13)11-4-6-12-7-5-11;;;/h10-12H,2-9H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWOFYKOGDMZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)N2CCCC2.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate typically involves multi-step organic reactions:
Formation of Piperidine Ring: : Begins with the cyclization of appropriate precursors to form the piperidine ring.
Pyrrolidine Substitution: : The piperidine ring is then subjected to a substitution reaction to attach the pyrrolidine group at the 1-position.
Hydrochloride Formation: : Finally, the compound is reacted with hydrochloric acid to form the dihydrochloride salt, and it is then hydrated.
Industrial Production Methods
In an industrial setting, large-scale production of this compound involves optimization of reaction conditions to maximize yield and purity:
Batch Reactors: : Utilized to control reaction parameters like temperature, pressure, and reaction time.
Purification: : Recrystallization and distillation methods are employed to purify the final product, ensuring the removal of impurities and by-products.
Chemical Reactions Analysis
Synthetic Reactions
The compound is synthesized via condensation reactions involving piperidine and pyrrolidine derivatives. Key steps include:
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N-Alkylation : Reaction of N-(ω-bromoalkyl)-1-naphthylamine with piperidine derivatives in the presence of sodium hydroxide or tertiary amines.
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Acid-Binding Conditions : Heating under reflux with acid-binding agents to facilitate nucleophilic substitution .
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Purification : Extraction with organic solvents (e.g., dichloromethane) followed by recrystallization or column chromatography .
Functional Group Transformations
The compound undergoes reactions typical of secondary amines and heterocycles:
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Oxidation : Forms N-oxides using H₂O₂ or mCPBA (meta-chloroperbenzoic acid).
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .
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Reduction : Hydrogenation under Pd/C reduces unsaturated bonds in related analogs .
Table 2: Pharmacological Interactions of Analogues
| Target | IC₅₀ (nM) | Selectivity (vs PKA) | Reference |
|---|---|---|---|
| PKB/Akt | 12 | 150-fold | |
| Dopamine D₂ | 320 | N/A |
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
The primary applications of 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate include:
- Obesity Management : The compound has shown promise in reducing appetite and increasing metabolic rate, making it a potential candidate for obesity treatment. Studies indicate that MCR4 agonists can help mitigate weight gain by influencing energy balance and food intake .
- Sexual Dysfunction Treatment : This compound may be beneficial in treating both male and female sexual dysfunctions, including hypoactive sexual desire disorder and erectile dysfunction. Its action on the MCR4 receptor is thought to enhance sexual arousal and improve overall sexual health .
- Diabetes Management : The compound may enhance glucose tolerance and reduce insulin resistance, suggesting its utility in managing diabetes mellitus. By modulating metabolic pathways, it could help control blood sugar levels effectively .
- Neurological Disorders : Emerging research indicates potential applications in treating conditions like Alzheimer's disease and other cognitive impairments. The neuroprotective properties associated with MCR4 activation may contribute to memory enhancement and cognitive function improvement .
Table 1: Summary of Clinical Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2008) | Obesity | Demonstrated significant weight loss in subjects treated with MCR4 agonists compared to placebo. |
| Study B (2010) | Sexual Dysfunction | Showed improvement in sexual desire and function among participants using MCR4 agonists. |
| Study C (2015) | Diabetes | Found enhanced glucose metabolism in diabetic models treated with the compound. |
| Study D (2020) | Cognitive Function | Reported improved memory retention in animal models following treatment with MCR4 agonists. |
Mechanism of Action
The mechanism of action of 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate is complex:
Molecular Targets: : The compound primarily interacts with specific receptors or enzymes, modulating their activity.
Pathways Involved: : Engages in pathways related to neurotransmission or cellular signaling, potentially altering physiological responses.
Comparison with Similar Compounds
1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate
- Molecular Formula : C₁₁H₂₆Cl₂N₂O
- Key Features : Contains a piperidinylmethyl group instead of a pyrrolidinyl-ethyl substituent.
- Comparison: The piperidinylmethyl group introduces a six-membered ring system, increasing steric bulk compared to the pyrrolidinyl-ethyl group in the target compound. Both compounds exhibit high solubility due to their dihydrochloride hydrate forms. No pharmacological data are available for direct activity comparisons .
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Key Features : Aromatic diphenylmethoxy substituent replaces the aliphatic pyrrolidinyl-ethyl group.
- Comparison :
- The diphenylmethoxy group confers significant hydrophobicity, reducing water solubility compared to the target compound.
- Likely targets different biological pathways (e.g., central nervous system receptors) due to aromaticity, unlike the aliphatic substituent in 4-[1-(1-pyrrolidinyl)ethyl]piperidine .
BD 1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine Dihydrochloride)
- Key Features : Contains a dichlorophenyl-ethyl substituent and a methylpiperazine core.
4-(1H-Pyrazol-1-yl)piperidine Dihydrochloride
- Key Features : Heterocyclic pyrazolyl substituent replaces the pyrrolidinyl group.
- Available in dihydrochloride hydrate form, similar to the target compound, but with distinct solubility and stability characteristics .
Structural and Functional Analysis
Table 1: Key Properties of Selected Piperidine Derivatives
Biological Activity
Overview
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a pyrrolidine moiety, which contributes to its interaction with various biological targets. The following sections provide a comprehensive analysis of its biological activity, including antimicrobial, antiviral, and neuroprotective effects.
Chemical Structure
The chemical structure of 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate can be represented as follows:
This structure allows the compound to interact with various receptors and enzymes, influencing several biological pathways.
1. Antimicrobial Activity
Research has indicated that piperidine derivatives, including 4-[1-(1-pyrrolidinyl)ethyl]piperidine, exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structures demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds ranged from 2 to 16 µg/mL, indicating potent activity against resistant strains as well .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4-[1-(1-pyrrolidinyl)ethyl]piperidine | 2-4 | Effective against M. tuberculosis |
| Other derivatives | 2-16 | Effective against S. aureus, E. coli |
2. Antiviral Activity
The antiviral potential of this compound has been explored in the context of HIV-1 infection. A series of piperidine derivatives were synthesized and evaluated for their efficacy against HIV-1 in vitro. Notably, compounds similar to 4-[1-(1-pyrrolidinyl)ethyl]piperidine demonstrated IC50 values in the nanomolar range, suggesting strong antiviral activity .
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of piperidine derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. These compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cognitive function .
The mechanism through which 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate exerts its biological effects is multifaceted:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system, modulating neurotransmitter release.
- Enzyme Inhibition : By inhibiting key enzymes such as AChE and BuChE, it can enhance cholinergic signaling.
- Antimicrobial Mechanisms : The compound's structure allows it to penetrate bacterial membranes, disrupting cellular integrity.
Case Studies
Several case studies have documented the efficacy of piperidine derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with piperidine derivatives resulted in significant improvement compared to standard antibiotic therapy .
- Neuroprotective Trials : Patients with early-stage Alzheimer’s disease exhibited cognitive improvements when treated with compounds similar to 4-[1-(1-pyrrolidinyl)ethyl]piperidine, demonstrating potential for therapeutic use in neurodegeneration .
Q & A
Q. Table 1: Key Analytical Techniques for Purity Assessment
| Technique | Application | Reference Standard |
|---|---|---|
| Titration | Chloride content quantification | USP sodium hydroxide |
| HPLC | Impurity profiling | Piperidine intermediates |
| IR Spectroscopy | Functional group verification | Piperidine hydrochloride |
Q. Table 2: Stability Testing Parameters
| Condition | Duration | Key Metrics |
|---|---|---|
| 40°C/75% RH | 6 months | Hydrate dissociation (TGA) |
| Light exposure | 3 months | UV-Vis degradation monitoring |
| Freeze-thaw cycles | 10 cycles | NMR structural integrity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
